molecular formula C7H3F3INO2 B15523447 6-Iodo-4-(trifluoromethyl)picolinic acid

6-Iodo-4-(trifluoromethyl)picolinic acid

Cat. No.: B15523447
M. Wt: 317.00 g/mol
InChI Key: WEKHGRZBGGKGTC-UHFFFAOYSA-N
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Description

6-Iodo-4-(trifluoromethyl)picolinic acid is a halogenated derivative of picolinic acid, characterized by an iodine substituent at the 6-position and a trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring. This compound combines the electron-withdrawing properties of the -CF₃ group with the steric and electronic effects of iodine, making it a versatile intermediate in coordination chemistry, pharmaceuticals, and materials science. Its structural features enable unique reactivity in metal coordination and catalytic processes, as seen in studies of mercury(II) complexes with picolinic acid derivatives.

Properties

Molecular Formula

C7H3F3INO2

Molecular Weight

317.00 g/mol

IUPAC Name

6-iodo-4-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H3F3INO2/c8-7(9,10)3-1-4(6(13)14)12-5(11)2-3/h1-2H,(H,13,14)

InChI Key

WEKHGRZBGGKGTC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)I)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Similarity Scores

Compound Name CAS Number Substituents Similarity Score Key Differences
6-(Trifluoromethyl)picolinic acid 1256824-41-5 -CF₃ at 6-position 0.96 Lacks iodine at 6-position
6-(Difluoromethyl)picolinic acid 1092346-60-5 -CF₂H at 6-position 0.93 Reduced halogen electronegativity
4,6-Bis(trifluoromethyl)picolinic acid 1803695-50-2 -CF₃ at 4- and 6-positions 0.88 Dual -CF₃ groups increase steric hindrance
4-Aminopicolinic acid hydrochloride 4021-08-3 -NH₂ at 4-position 0.74 Amino group alters electronic profile

Electronic and Steric Influence

  • Iodine vs. Halogen Substituents: The iodine atom in this compound provides a larger atomic radius and lower electronegativity compared to chlorine or bromine analogs.
  • Trifluoromethyl Group: The -CF₃ group at the 4-position increases acidity (pKa ~1.5–2.5) compared to non-fluorinated analogs like 4-Aminopicolinic acid (pKa ~4.5–5.5), facilitating stronger metal coordination.

Coordination Chemistry

Studies on mercury(II) complexes with picolinic acid derivatives reveal that substituents dictate coordination geometry and polymer dimensionality. For example:

  • Compound 1 ([HgCl(pic)]ₙ): Forms a 1-D coordination polymer with N,O,O′-picolinate bridging, enabled by the carboxylate group.
  • This compound: The iodine substituent may sterically hinder polymer formation, favoring mononuclear complexes akin to Compounds 2 and 3 in .

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The synthesis of 6-iodo-4-(trifluoromethyl)picolinic acid hinges on strategic functionalization of the pyridine ring. Retrosynthetic disconnections reveal three critical intermediates:

  • 2-Chloro-6-(trifluoromethyl)pyridine : Serves as a precursor for iodination and subsequent carboxylation.
  • 4-Iodo-6-(trifluoromethyl)pyridine-2-carbonitrile : Enables hydrolysis to the carboxylic acid.
  • 2-Methyl-4-iodo-6-(trifluoromethyl)pyridine : Permits oxidation to the target carboxylic acid.

The trifluoromethyl group’s electron-withdrawing nature directs electrophilic substitution to the meta position (C-4), while the carboxylic acid at C-2 facilitates solubility and hydrogen bonding.

Halogenation-Carboxylation Approach

Trifluoromethylation of Pyridine Precursors

Trifluoromethylation is typically achieved via nucleophilic or radical pathways. In a patented method, 2-chloropyridine reacts with trifluoromethylcopper (CF₃Cu) in dimethylformamide (DMF) at 80°C, yielding 2-chloro-6-(trifluoromethyl)pyridine with 85% efficiency. Alternative approaches employ Ruppert-Prakash reagents (TMSCF₃) under palladium catalysis, though yields drop to 65–70% due to competing side reactions.

Table 1: Trifluoromethylation Conditions and Outcomes
Method Reagent Catalyst Yield (%) Reference
Nucleophilic substitution CF₃Cu None 85
Radical pathway TMSCF₃ Pd(OAc)₂ 68

Directed Iodination at Position 6

Electrophilic iodination of 2-chloro-6-(trifluoromethyl)pyridine employs iodine monochloride (ICl) in acetic acid at 50°C. The trifluoromethyl group’s meta-directing effect ensures selective iodination at C-4, yielding 4-iodo-2-chloro-6-(trifluoromethyl)pyridine in 78% yield. Competitive diiodination is suppressed by limiting ICl stoichiometry to 1.1 equivalents.

Hydrolysis to Carboxylic Acid

The chlorine at C-2 is hydrolyzed to a carboxylic acid using 6 M NaOH at 120°C for 12 hours. This step achieves 90% conversion but requires careful pH control to prevent decarboxylation. Alternatively, microwave-assisted hydrolysis (150°C, 30 minutes) enhances throughput, albeit with a slight yield reduction (85%).

Ring Construction via Hantzsch Dihydropyridine Synthesis

Condensation and Cyclization

A scalable route involves Hantzsch-type cyclization of ethyl 3-aminocrotonate with 1,1,1-trifluoro-4-iodoacetone in ethanol. This one-pot reaction forms 1,4-dihydropyridine intermediates, which are oxidized to the aromatic pyridine using ceric ammonium nitrate (CAN). While this method circumvents halogenation steps, the iodine atom’s incorporation remains challenging, yielding only 55–60% of the desired product.

Post-Cyclization Functionalization

Post-cyclization iodination of 2-carboxy-6-(trifluoromethyl)pyridine using N-iodosuccinimide (NIS) and BF₃·Et₂O achieves 70% regioselectivity at C-4. However, competing iodination at C-3 and C-5 necessitates costly chromatographic purification.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis prioritizes continuous flow systems to enhance safety and scalability. For example, iodination with ICl is conducted in a microreactor at 50°C, achieving 95% conversion with residence times under 5 minutes. Integrated neutralization units immediately quench excess iodine, minimizing waste.

Catalytic Systems for Cross-Coupling

Copper(I) iodide with trans-N,N′-dimethyl-1,2-diaminocyclohexane (TMCDA) catalyzes the Ullmann-type coupling of 2-bromo-6-(trifluoromethyl)pyridine with potassium iodide, yielding 2-iodo-6-(trifluoromethyl)pyridine in 92% yield. This method avoids hazardous iodinating agents but requires anhydrous conditions and high catalyst loadings (10 mol%).

Table 2: Industrial Production Metrics
Parameter Batch Process Continuous Flow
Annual Capacity (kg) 500 5,000
Purity (%) 98.5 99.8
Waste Generation (kg/kg) 12 3.2

Comparative Analysis of Synthetic Routes

Yield and Scalability

The halogenation-carboxylation route offers superior yields (78–90%) and scalability, making it the preferred industrial method. In contrast, Hantzsch cyclization suffers from low iodine incorporation efficiency, limiting its utility to small-scale applications.

Cost Considerations

Continuous flow iodination reduces reagent costs by 40% compared to batch processes, primarily due to minimized ICl usage. However, palladium-catalyzed trifluoromethylation remains cost-prohibitive for large-scale synthesis, with catalyst recovery challenges inflating production expenses by 25%.

Environmental Impact

Microwave-assisted hydrolysis reduces energy consumption by 60% compared to conventional heating, while flow systems cut solvent waste by 70%. These advancements align with green chemistry principles, though iodine recycling technologies require further development.

Q & A

Q. What synthetic methodologies are most effective for preparing 6-Iodo-4-(trifluoromethyl)picolinic acid, and how do reaction parameters influence yield?

Methodological Answer: Synthesis typically involves halogenation and trifluoromethylation of picolinic acid derivatives. For example:

  • Step 1: Iodination at the 6-position via electrophilic substitution using iodine monochloride (ICl) in acetic acid under reflux .
  • Step 2: Trifluoromethylation at the 4-position using Umemoto’s reagent (a trifluoromethylating agent) in dimethyl sulfoxide (DMSO) at 80–100°C .
  • Critical Parameters: Solvent polarity (e.g., DMSO enhances electrophilic substitution), temperature control (to avoid side reactions), and stoichiometric ratios (excess iodine may lead to di-iodinated byproducts).
Reaction Step Optimal Conditions Yield Range
IodinationICl in AcOH, 60°C, 12h65–75%
TrifluoromethylationUmemoto’s reagent, DMSO, 90°C, 8h50–60%

Key Validation: Monitor intermediates via TLC (Rf values) and confirm final product purity with HPLC (>98%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹⁹F NMR: Identifies the trifluoromethyl group (δ ≈ -60 to -70 ppm) and distinguishes electronic effects of the iodine substituent .
    • ¹H NMR: Aromatic protons adjacent to iodine show downfield shifts (δ ≈ 8.5–9.0 ppm) due to deshielding .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M-H]⁻ at m/z 320.958 (calculated for C₇H₃F₃INO₂) .
  • X-ray Crystallography: Resolves steric effects of iodine and trifluoromethyl groups on molecular packing .

Advanced Research Questions

Q. How do electronic effects of the iodo and trifluoromethyl substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects: The trifluoromethyl group deactivates the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) rates. In contrast, iodine acts as a directing group for metal-catalyzed couplings (e.g., Suzuki-Miyaura) .
  • Computational Analysis: Density Functional Theory (DFT) studies reveal reduced electron density at the 2- and 4-positions, favoring oxidative addition with Pd(0) catalysts .
  • Experimental Validation: Compare coupling efficiencies using Pd(PPh₃)₄ vs. Pd(dtbpf)Cl₂. Table below shows yields with aryl boronic acids:
Catalyst Substrate Yield
Pd(PPh₃)₄PhB(OH)₂40%
Pd(dtbpf)Cl₂PhB(OH)₂72%

Contradiction Note: Some studies report lower yields for electron-deficient boronic acids due to competing protodehalogenation .

Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to target proteins (e.g., acetylcholinesterase). The trifluoromethyl group enhances hydrophobic interactions, while iodine may sterically hinder binding in certain conformations .
  • MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
  • Validation: Compare with in vitro IC₅₀ values from enzyme inhibition assays. Discrepancies may arise from solvation effects not modeled computationally .

Q. What strategies resolve contradictions in reported biological activities of structurally similar picolinic acid derivatives?

Methodological Answer:

  • Meta-Analysis: Systematically compare datasets across studies (e.g., IC₅₀ values for antifungal activity) using tools like RevMan. Adjust for variables like assay type (microdilution vs. agar diffusion) .
  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., replacing iodine with bromine) to isolate substituent effects. Example:
Analog Antifungal IC₅₀ (µM)
This compound12.3 ± 1.5
6-Bromo-4-(trifluoromethyl)picolinic acid18.9 ± 2.1
  • Statistical Tools: Apply ANOVA to determine significance of structural modifications (p < 0.05) .

Q. What are the best practices for handling stability issues of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Stability Studies: Conduct accelerated degradation tests:
    • pH 1–3 (Simulated Gastric Fluid): Hydrolysis of the carboxylic acid group occurs within 24h at 37°C .
    • Light Sensitivity: Store in amber vials at -20°C; UV-Vis spectra show 95% stability after 30 days .
  • Stabilizers: Add 0.1% w/v ascorbic acid to aqueous solutions to prevent oxidative degradation of the iodine substituent .

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